molecular formula C25H38O4 B137607 (Z)-2-[(3E,7E)-4,8-dimethyl-10-(2,6,6-trimethylcyclohexen-1-yl)deca-3,7-dienyl]but-2-enedioic acid CAS No. 132911-46-7

(Z)-2-[(3E,7E)-4,8-dimethyl-10-(2,6,6-trimethylcyclohexen-1-yl)deca-3,7-dienyl]but-2-enedioic acid

Cat. No. B137607
M. Wt: 402.6 g/mol
InChI Key: UJEAOVLENYNVEU-SDMOIDSSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-[(3E,7E)-4,8-dimethyl-10-(2,6,6-trimethylcyclohexen-1-yl)deca-3,7-dienyl]but-2-enedioic acid, also known as Zerumbone, is a natural compound found in the Zingiberaceae family of plants. It has been extensively studied for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-microbial effects.

Mechanism Of Action

The anti-inflammatory effects of (Z)-2-[(3E,7E)-4,8-dimethyl-10-(2,6,6-trimethylcyclohexen-1-yl)deca-3,7-dienyl]but-2-enedioic acid are thought to be mediated by the inhibition of the NF-κB signaling pathway and the activation of the Nrf2-ARE signaling pathway. The anti-cancer effects of (Z)-2-[(3E,7E)-4,8-dimethyl-10-(2,6,6-trimethylcyclohexen-1-yl)deca-3,7-dienyl]but-2-enedioic acid are thought to be mediated by the induction of apoptosis through the activation of caspases and the inhibition of the PI3K/Akt/mTOR signaling pathway. The anti-microbial effects of (Z)-2-[(3E,7E)-4,8-dimethyl-10-(2,6,6-trimethylcyclohexen-1-yl)deca-3,7-dienyl]but-2-enedioic acid are thought to be mediated by the disruption of the bacterial cell membrane and the inhibition of bacterial enzymes.

Biochemical And Physiological Effects

(Z)-2-[(3E,7E)-4,8-dimethyl-10-(2,6,6-trimethylcyclohexen-1-yl)deca-3,7-dienyl]but-2-enedioic acid has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress, inhibit angiogenesis, and regulate cell cycle progression. It has also been found to have hepatoprotective, neuroprotective, and cardioprotective effects.

Advantages And Limitations For Lab Experiments

One advantage of using (Z)-2-[(3E,7E)-4,8-dimethyl-10-(2,6,6-trimethylcyclohexen-1-yl)deca-3,7-dienyl]but-2-enedioic acid in lab experiments is its natural origin, which reduces the risk of toxicity and side effects. However, one limitation is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are many potential future directions for the study of (Z)-2-[(3E,7E)-4,8-dimethyl-10-(2,6,6-trimethylcyclohexen-1-yl)deca-3,7-dienyl]but-2-enedioic acid. One area of interest is its potential use in combination with other drugs or therapies to enhance their efficacy. Another area of interest is its potential use in the treatment of various diseases, including cancer, inflammation, and microbial infections. Additionally, further research is needed to fully understand the mechanism of action of (Z)-2-[(3E,7E)-4,8-dimethyl-10-(2,6,6-trimethylcyclohexen-1-yl)deca-3,7-dienyl]but-2-enedioic acid and its potential side effects.

Scientific Research Applications

(Z)-2-[(3E,7E)-4,8-dimethyl-10-(2,6,6-trimethylcyclohexen-1-yl)deca-3,7-dienyl]but-2-enedioic acid has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory effects by inhibiting the production of inflammatory cytokines and enzymes. It also has anti-cancer effects by inducing apoptosis and inhibiting the proliferation of cancer cells. Additionally, (Z)-2-[(3E,7E)-4,8-dimethyl-10-(2,6,6-trimethylcyclohexen-1-yl)deca-3,7-dienyl]but-2-enedioic acid has anti-microbial effects against various pathogenic bacteria and fungi.

properties

CAS RN

132911-46-7

Product Name

(Z)-2-[(3E,7E)-4,8-dimethyl-10-(2,6,6-trimethylcyclohexen-1-yl)deca-3,7-dienyl]but-2-enedioic acid

Molecular Formula

C25H38O4

Molecular Weight

402.6 g/mol

IUPAC Name

(Z)-2-[(3E,7E)-4,8-dimethyl-10-(2,6,6-trimethylcyclohexen-1-yl)deca-3,7-dienyl]but-2-enedioic acid

InChI

InChI=1S/C25H38O4/c1-18(11-7-13-21(24(28)29)17-23(26)27)9-6-10-19(2)14-15-22-20(3)12-8-16-25(22,4)5/h10-11,17H,6-9,12-16H2,1-5H3,(H,26,27)(H,28,29)/b18-11+,19-10+,21-17-

InChI Key

UJEAOVLENYNVEU-SDMOIDSSSA-N

Isomeric SMILES

CC1=C(C(CCC1)(C)C)CC/C(=C/CC/C(=C/CC/C(=C/C(=O)O)/C(=O)O)/C)/C

SMILES

CC1=C(C(CCC1)(C)C)CCC(=CCCC(=CCCC(=CC(=O)O)C(=O)O)C)C

Canonical SMILES

CC1=C(C(CCC1)(C)C)CCC(=CCCC(=CCCC(=CC(=O)O)C(=O)O)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Z)-2-[(3E,7E)-4,8-dimethyl-10-(2,6,6-trimethylcyclohexen-1-yl)deca-3,7-dienyl]but-2-enedioic acid
Reactant of Route 2
(Z)-2-[(3E,7E)-4,8-dimethyl-10-(2,6,6-trimethylcyclohexen-1-yl)deca-3,7-dienyl]but-2-enedioic acid
Reactant of Route 3
(Z)-2-[(3E,7E)-4,8-dimethyl-10-(2,6,6-trimethylcyclohexen-1-yl)deca-3,7-dienyl]but-2-enedioic acid
Reactant of Route 4
(Z)-2-[(3E,7E)-4,8-dimethyl-10-(2,6,6-trimethylcyclohexen-1-yl)deca-3,7-dienyl]but-2-enedioic acid
Reactant of Route 5
(Z)-2-[(3E,7E)-4,8-dimethyl-10-(2,6,6-trimethylcyclohexen-1-yl)deca-3,7-dienyl]but-2-enedioic acid
Reactant of Route 6
(Z)-2-[(3E,7E)-4,8-dimethyl-10-(2,6,6-trimethylcyclohexen-1-yl)deca-3,7-dienyl]but-2-enedioic acid

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